molecular formula C8H8N2O B12972837 2-Ethynyl-6-methoxypyridin-4-amine

2-Ethynyl-6-methoxypyridin-4-amine

Cat. No.: B12972837
M. Wt: 148.16 g/mol
InChI Key: KHUVJLCRWCNBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-6-methoxypyridin-4-amine: is an organic compound with the molecular formula C8H8N2O . It is a derivative of pyridine, featuring an ethynyl group at the second position, a methoxy group at the sixth position, and an amine group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methoxypyridin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Ethynylation: An ethynyl group is introduced at the second position of the pyridine ring using reagents such as ethynyl lithium or ethynyl magnesium bromide.

    Methoxylation: A methoxy group is introduced at the sixth position using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-6-methoxypyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethynyl, methoxy, and amine groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Ethynyl-6-methoxypyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    2-Ethynylpyridine: Lacks the methoxy and amine groups, making it less versatile in certain reactions.

    6-Methoxypyridin-4-amine: Lacks the ethynyl group, which may limit its applications in specific synthetic routes.

    2-Ethynyl-4-aminopyridine: Lacks the methoxy group, affecting its chemical properties and reactivity.

Uniqueness: 2-Ethynyl-6-methoxypyridin-4-amine is unique due to the presence of all three functional groups (ethynyl, methoxy, and amine) on the pyridine ring. This combination of groups enhances its reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethynyl-6-methoxypyridin-4-amine

InChI

InChI=1S/C8H8N2O/c1-3-7-4-6(9)5-8(10-7)11-2/h1,4-5H,2H3,(H2,9,10)

InChI Key

KHUVJLCRWCNBCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)C#C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.